11-Dehydro-thromboxane B2
11-Dehydro-thromboxane B2
Thromboxane B2 (TXB2) is released in substantial quantities from aggregating platelets and metabolized during circulation to 11-dehydro TXB2 and 2,3-dinor TXB2. 11-dehydro TXB2 is one of the main plasma metabolites of TXB2 and can be used as a marker for in vivo TXA2 synthesis. The mean plasma level in human males is 0.9-4.3 pg/ml and the half life is 45-60 minutes. Urinary concentrations of 11-dehydro TXB2 are approximately 30-70 ng/mmol creatinine.
Brand Name:
Vulcanchem
CAS No.:
67910-12-7
VCID:
VC21117950
InChI:
InChI=1S/C20H32O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,23,24)/b7-4-,13-12+/t15-,16-,17-,18+/m0/s1
SMILES:
CCCCCC(C=CC1C(C(CC(=O)O1)O)CC=CCCCC(=O)O)O
Molecular Formula:
C20H32O6
Molecular Weight:
368.5 g/mol
11-Dehydro-thromboxane B2
CAS No.: 67910-12-7
Cat. No.: VC21117950
Molecular Formula: C20H32O6
Molecular Weight: 368.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Thromboxane B2 (TXB2) is released in substantial quantities from aggregating platelets and metabolized during circulation to 11-dehydro TXB2 and 2,3-dinor TXB2. 11-dehydro TXB2 is one of the main plasma metabolites of TXB2 and can be used as a marker for in vivo TXA2 synthesis. The mean plasma level in human males is 0.9-4.3 pg/ml and the half life is 45-60 minutes. Urinary concentrations of 11-dehydro TXB2 are approximately 30-70 ng/mmol creatinine. |
|---|---|
| CAS No. | 67910-12-7 |
| Molecular Formula | C20H32O6 |
| Molecular Weight | 368.5 g/mol |
| IUPAC Name | (Z)-7-[(2R,3S,4S)-4-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]hept-5-enoic acid |
| Standard InChI | InChI=1S/C20H32O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,23,24)/b7-4-,13-12+/t15-,16-,17-,18+/m0/s1 |
| Standard InChI Key | KJYIVXDPWBUJBQ-UHHGALCXSA-N |
| Isomeric SMILES | CCCCC[C@H](/C=C/[C@@H]1[C@H]([C@H](CC(=O)O1)O)C/C=C\CCCC(=O)O)O |
| SMILES | CCCCCC(C=CC1C(C(CC(=O)O1)O)CC=CCCCC(=O)O)O |
| Canonical SMILES | CCCCCC(C=CC1C(C(CC(=O)O1)O)CC=CCCCC(=O)O)O |
| Appearance | Assay:≥98%A solution in methyl acetate |
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